molecular formula C9H4ClF3N2O2 B8400585 6-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

6-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8400585
M. Wt: 264.59 g/mol
InChI Key: PPUXVVNAXCUECE-UHFFFAOYSA-N
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Description

6-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C9H4ClF3N2O2 and its molecular weight is 264.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4ClF3N2O2

Molecular Weight

264.59 g/mol

IUPAC Name

6-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C9H4ClF3N2O2/c10-4-2-6-5(1-3(4)9(11,12)13)14-7(16)8(17)15-6/h1-2H,(H,14,16)(H,15,17)

InChI Key

PPUXVVNAXCUECE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,4-diamino-6-chlorobenzotrifluoride (185 mg, 0.88 mmol) and oxalic acid dihydrate (117 mg, 0.93 mmol, used as received)in 2N HCl (4 mL) was refluxed at 170°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the liquid layer was removed. The yellow solid was washed twice by cold water (2×2 mL), collected by filtration, and dried at 60° C. with reduced pressure for 2 h, affording 180 mg of crude title compound (77.3%) as a light yellow powder. The crude product was dissolved in 1N NaOH (6 mL) and filtered. The filtrate was acidified to pH=6, affording 138 mg of title compound. It was recrystallized from DMSO/H2O twice to give 102 mg of pure compound (43.9%) as yellow microcrystals. mp: >360° C. (dec. from 295° C.). IR (KBr, cm-1) 3425, 3200, 1731, 1706, 1625; 1400. 1H NMR (DMSO-d6): δ7.274 (s, 1H); 7.478 (s, 1H); 12.145 (s, 2H). HRMS: calcd for C9H4ClF3N2O2 (M+) m/z: 263.9912; found: 263.9919.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3,4-diamino-6-chlorobenzotrifluoride (185 mg, 0.88 mmol) and oxalic acid dihydrate (117 mg, 0.93 mmol, used as received) in 2N HCl (4 mL) was refluxed at 170°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the liquid layer was removed. The yellow solid was washed twice by cold water (2×2 mL), collected by filtration, and dried at 60° C. with reduced pressure for 2 h, affording 180 mg of crude title compound (77.3% ) as a light yellow powder. The crude product was dissolved in 1N NaOH (6 mL) and filtered. The filtrate was acidified to pH=6, affording 138 mg of title compound. It was recrystallized from DMSO/H2O twice to give 102 mg of pure compound (43.9%) as yellow microcrystals. mp: >360° C. (dec. from 295° C.). IR (KBr, cm-1) 3425, 3200, 1731, 1706, 1625; 1400. 1H NMR (DMSO-d6): δ 7.274 (s, 1H); 7.478 (s, 1H); 12.145 (s, 2H). HRMS: calcd for C9H4ClF3N2O2 (M+) m/z: 263.9912; found: 263.9919.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1,2-diamino-4-chloro-5-trifluoromethylbenzene (13.4 g, 63.6 mmol) and diethyl oxalate (100 ml) was heated at reflux under nitrogen with stirring for 5 h. After being cooled, the solid which formed was filtered off and washed well with ether to afford a pale orange solid (14.5 g, 86%).
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
86%

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